Cas no 2248267-78-7 (1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate)

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate is a specialized chemical intermediate used in pharmaceutical and organic synthesis. Its structure features a tert-butyl ester group and a phthalimide moiety, offering stability and reactivity for selective transformations. The 4,4-difluoropiperidine core enhances its utility in medicinal chemistry, particularly in the development of bioactive molecules. This compound is valued for its versatility in peptide coupling and as a building block for complex heterocycles. Its well-defined stereochemistry and functional group compatibility make it suitable for controlled modifications in drug discovery and advanced material applications. Proper handling under inert conditions is recommended to preserve its integrity.
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate structure
2248267-78-7 structure
商品名:1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate
CAS番号:2248267-78-7
MF:C19H20F2N2O6
メガワット:410.368712425232
CID:5976430
PubChem ID:165725353

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

    • 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate
    • 2248267-78-7
    • EN300-6522086
    • インチ: 1S/C19H20F2N2O6/c1-18(2,3)28-17(27)22-9-8-19(20,21)10-13(22)16(26)29-23-14(24)11-6-4-5-7-12(11)15(23)25/h4-7,13H,8-10H2,1-3H3
    • InChIKey: SVFBNBZCOCXKTB-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCN(C(=O)OC(C)(C)C)C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C1)F

計算された属性

  • せいみつぶんしりょう: 410.12894269g/mol
  • どういたいしつりょう: 410.12894269g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 696
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6522086-10.0g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate
2248267-78-7
10g
$6635.0 2023-05-31
Enamine
EN300-6522086-2.5g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate
2248267-78-7
2.5g
$3025.0 2023-05-31
Enamine
EN300-6522086-1.0g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate
2248267-78-7
1g
$1543.0 2023-05-31
Enamine
EN300-6522086-0.1g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate
2248267-78-7
0.1g
$1357.0 2023-05-31
Enamine
EN300-6522086-0.5g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate
2248267-78-7
0.5g
$1482.0 2023-05-31
Enamine
EN300-6522086-0.25g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate
2248267-78-7
0.25g
$1420.0 2023-05-31
Enamine
EN300-6522086-5.0g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate
2248267-78-7
5g
$4475.0 2023-05-31
Enamine
EN300-6522086-0.05g
1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate
2248267-78-7
0.05g
$1296.0 2023-05-31

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate 関連文献

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylateに関する追加情報

Introduction to 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate (CAS No. 2248267-78-7)

The compound 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate, identified by its CAS number 2248267-78-7, represents a significant advancement in the field of medicinal chemistry and pharmacology. This intricate molecular structure combines multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a tert-butyl group, dioxo-substituted isoindole ring, and difluoropiperidine core suggests a multifaceted role in drug design and development.

Recent research in the domain of heterocyclic compounds has highlighted the importance of isoindole derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The 1,3-dioxo moiety within the isoindole ring enhances the compound's reactivity and binding affinity, making it a promising candidate for further exploration. The incorporation of difluoropiperidine further enriches its pharmacological profile by introducing fluorine atoms, which are known to improve metabolic stability and binding interactions with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Studies have demonstrated that molecules containing difluoropiperidine motifs exhibit enhanced efficacy in targeting neurological and inflammatory disorders. The tert-butyl group, while primarily serving as a steric hindrance to improve selectivity, also contributes to the overall solubility and bioavailability of the compound. These structural features collectively make 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate an intriguing subject for further investigation.

The synthesis of this compound involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The formation of the isoindole core necessitates precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the difluoropiperidine moiety requires specialized fluorination techniques, which are critical for achieving the desired pharmacological properties. These synthetic challenges underscore the complexity involved in developing novel molecular entities like this one.

In terms of biological activity, preliminary studies suggest that this compound may exhibit potent effects on enzymes and receptors implicated in various diseases. The dioxo-substituted isoindole ring is particularly noteworthy for its ability to interact with biological targets in a manner that could lead to therapeutic benefits. Furthermore, the presence of fluorine atoms enhances its metabolic stability, reducing the likelihood of rapid degradation in vivo. These attributes position this compound as a valuable asset in drug discovery efforts.

The field of medicinal chemistry continues to evolve rapidly, with new methodologies and technologies enabling the design and synthesis of increasingly complex molecules. The development of 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate exemplifies this progress by integrating multiple structural motifs into a single entity. Such multifunctional compounds are essential for addressing complex diseases that require targeted interventions.

Future research directions may focus on optimizing the synthesis of this compound to improve yield and scalability while maintaining its pharmacological integrity. Additionally, exploring its interactions with biological targets through computational modeling and experimental validation will be crucial for understanding its potential therapeutic applications. Collaborative efforts between synthetic chemists and biologists will be instrumental in translating this promising compound into viable drug candidates.

The significance of this compound extends beyond its immediate applications; it serves as a platform for developing new chemical entities with tailored properties. By leveraging advanced synthetic strategies and interdisciplinary approaches, researchers can generate novel molecules that address unmet medical needs. The case of 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4,4-difluoropiperidine-1,2-dicarboxylate underscores the dynamic nature of modern drug discovery and development.

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